1-cyclopropyl-2-(difluoromethoxy)ethan-1-amine
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Overview
Description
. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethoxy group, and an ethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-(difluoromethoxy)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or difluoromethoxy groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-(difluoromethoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-(methoxy)ethan-1-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-Cyclopropyl-2-(trifluoromethoxy)ethan-1-amine: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1-Cyclopropyl-2-(fluoromethoxy)ethan-1-amine: Features a fluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
1779747-59-9 |
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Molecular Formula |
C6H11F2NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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